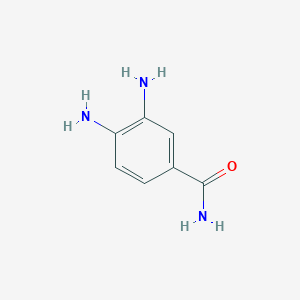

3,4-Diaminobenzamide

Description

Properties

IUPAC Name |

3,4-diaminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXMMUQTCONEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611414 | |

| Record name | 3,4-Diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7005-37-0 | |

| Record name | 3,4-Diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3,4-Dinitrobenzamide

The hydrogenation pathway begins with the preparation of 3,4-dinitrobenzamide, a nitro-substituted precursor. This intermediate is synthesized via nitration of benzamide derivatives under controlled conditions. For example, treating benzamide with a mixture of concentrated nitric acid and sulfuric acid at 0–5°C introduces nitro groups at the 3- and 4-positions of the aromatic ring. The reaction’s regioselectivity is governed by the electron-withdrawing nature of the amide group, which directs nitration to the meta and para positions.

Reaction Conditions :

- Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

- Temperature: 0–5°C

- Duration: 6–8 hours

- Yield: 70–80% (crude product)

Purification via recrystallization from ethanol-water mixtures enhances purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Hydrogenation to 3,4-Diaminobenzamide

The reduction of 3,4-dinitrobenzamide to 3,4-diaminobenzamide employs catalytic hydrogenation, a method favored for its scalability and minimal waste production. Palladium on carbon (Pd/C, 5–10 wt%) serves as the catalyst, with hydrogen gas (H₂) at 1–3 MPa pressure.

Optimized Parameters :

- Catalyst loading: 5% Pd/C (0.1 equiv)

- Solvent: Ethanol/water (4:1 v/v)

- Temperature: 50–70°C

- Pressure: 1 MPa

- Duration: 12–24 hours

- Yield: 85–92%

This method avoids stoichiometric reductants like iron powder, reducing metal contamination and simplifying post-reaction filtration. The final product exhibits >99% purity after activated charcoal treatment and vacuum drying.

Coupling Reactions Using 3,4-Diaminobenzoic Acid

Activation of 3,4-Diaminobenzoic Acid

An alternative route involves the coupling of 3,4-diaminobenzoic acid with ammonia. The carboxylic acid group is first activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Acyl Chloride Formation :

- Reagent: SOCl₂ (2.5 equiv)

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: 25°C (reflux)

- Duration: 4 hours

- Yield: 95–98%

The resulting 3,4-diaminobenzoyl chloride is highly reactive and must be handled under inert atmospheres to prevent hydrolysis.

Ammonolysis to Form 3,4-Diaminobenzamide

The acyl chloride intermediate reacts with aqueous or gaseous ammonia to yield 3,4-diaminobenzamide. This step requires precise control of pH and temperature to minimize side reactions such as over-hydrolysis or dimerization.

Reaction Protocol :

- Ammonia source: NH₃ (gas) or NH₄OH (28% w/w)

- Solvent: Tetrahydrofuran (THF)/water (1:1 v/v)

- Temperature: 0–5°C

- Duration: 2 hours

- Yield: 75–85%

Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) may enhance reaction efficiency in non-aqueous media, achieving yields up to 90%.

Industrial-Scale Production Techniques

Continuous-Flow Hydrogenation

Industrial facilities adopt continuous-flow reactors to optimize the hydrogenation of 3,4-dinitrobenzamide. This approach ensures consistent product quality and reduces catalyst consumption.

Key Advantages :

- Catalyst recycling: Pd/C is retained via in-line filtration.

- Throughput: 50–100 kg/hour

- Energy efficiency: 30% reduction compared to batch processes

Waste Management and Sustainability

Modern plants integrate solvent recovery systems to reclaim ethanol and DCM, achieving >95% solvent reuse. Solid wastes, primarily spent catalysts, undergo palladium recovery via acid leaching, reducing environmental impact.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 3,4-Dinitrobenzamide | 85–92 | >99 | 120–150 |

| Coupling Reaction | 3,4-Diaminobenzoic Acid | 75–90 | 98–99 | 200–220 |

Catalytic hydrogenation dominates industrial production due to lower costs and higher yields. Conversely, coupling reactions suit small-scale synthesis where nitro precursors are unavailable.

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with 3,4-diaminobenzamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving 3,4-diaminobenzamide depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. PARP Inhibition

One of the primary applications of 3,4-diaminobenzamide is as a Poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes play a crucial role in DNA repair mechanisms. Inhibiting these enzymes can enhance the efficacy of certain cancer therapies by preventing cancer cells from repairing their DNA.

- Case Study : A study demonstrated that 3,4-diaminobenzamide significantly reduced brain infarction and neutrophil infiltration in a mouse model of cerebral ischemia. Administered prior to reperfusion, it showed a 30% decrease in infarct volume and a 72% reduction in neutrophil infiltration at optimal doses .

1.2. Neuroprotection

Research indicates that this compound provides neuroprotective effects in various models of brain injury. By inhibiting PARP activity, it helps mitigate neuronal damage following ischemic events.

- Data Table: Neuroprotective Effects of 3,4-Diaminobenzamide

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Cerebral Ischemia | 40 | 30% reduction in infarct volume | |

| Blast Exposure | 3 | Improved cell viability post-injury |

Biochemical Research

2.1. DNA Repair Mechanisms

3,4-Diaminobenzamide has been extensively studied for its role in modulating DNA repair pathways. Its ability to inhibit PARP leads to altered kinetics in DNA strand-break rejoining.

- Findings : In experiments with hydrogen peroxide-induced DNA damage, the presence of 3,4-diaminobenzamide slowed the rejoining process, indicating its potential use in studying DNA repair dynamics .

Material Science Applications

3.1. Synthesis of Novel Compounds

The compound serves as a scaffold for synthesizing new derivatives with potential pharmacological activities. Its structure allows for modifications that can enhance biological activity against various targets.

- Case Study : A study on N-substituted aminobenzamide derivatives found that several compounds exhibited strong inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

- Data Table: DPP-IV Inhibition by Aminobenzamide Derivatives

| Compound | Activity (%) at 100 µM |

|---|---|

| Compound A | 38% |

| Compound B | 35% |

| Compound C | 30% |

Mechanism of Action

The mechanism of action of 3,4-diaminobenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from 3,4-diaminobenzamide .

Comparison with Similar Compounds

3,4-Diaminobenzoic Acid

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

Key Differences:

- Functional Group: Contains a carboxylic acid (-COOH) instead of an amide (-CONH₂), altering solubility and reactivity.

- Applications: Acts as a precursor to 3,4-diaminobenzamide in peptide synthesis. Selective protection of its amino groups with Fmoc facilitates resin attachment during solid-phase peptide synthesis . Less studied in drug discovery compared to the amide derivative, likely due to lower membrane permeability caused by the ionizable carboxylate group.

- Physical Properties: Higher polarity and lower logP compared to 3,4-diaminobenzamide, influencing pharmacokinetic profiles .

Table 1: Structural and Functional Comparison

2-Amino-3-methylpyridine

Molecular Formula: C₆H₈N₂

Molecular Weight: 108.14 g/mol

Key Differences:

- Structural Backbone: Pyridine ring vs. benzene ring, with a methyl group at the 3-position.

- Applications: Like 3,4-diaminobenzamide, it is a fragment-based binder to cyclophilins but exhibits distinct binding modes due to heterocyclic nitrogen atoms. Lower molecular complexity but comparable millimolar binding affinity in SPR assays .

Table 2: Cyclophilin Binder Comparison

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula: C₉H₈O₄

Molecular Weight: 180.16 g/mol

Key Differences:

- Substituents: Features hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid side chain, unlike the amino and amide groups in 3,4-diaminobenzamide.

- Applications: Widely used in pharmacology (antioxidant, anti-inflammatory) and cosmetics, contrasting with 3,4-diaminobenzamide’s role in drug discovery and peptide chemistry .

Table 3: Pharmacological Compound Comparison

| Property | 3,4-Diaminobenzamide | Caffeic Acid |

|---|---|---|

| Key Functional Groups | -NH₂, -CONH₂ | -OH, -CH=CH-COOH |

| Bioactivity | Cyclophilin binding | Antioxidant, anti-inflammatory |

| Industrial Use | Drug discovery | Cosmetics, food additives |

Biological Activity

3,4-Diaminobenzamide (3,4-DAB) is a compound with significant biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its therapeutic effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

3,4-Diaminobenzamide is a derivative of benzamide featuring two amino groups at the 3 and 4 positions. Its chemical structure is represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 151.17 g/mol

Research indicates that 3,4-DAB exhibits its biological effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in cellular responses to DNA damage, and its inhibition can lead to various therapeutic outcomes:

- Anti-inflammatory Effects : 3,4-DAB has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNFα in macrophages. This was demonstrated in studies where 3,4-DAB treatment resulted in decreased NFκB transcriptional activity and reduced nitric oxide production in LPS-stimulated RAW264.7 macrophages .

- Oxidative Stress Reduction : The compound also acts as a scavenger for reactive oxygen species (ROS), mitigating oxidative stress which is often implicated in various pathological conditions .

Therapeutic Applications

- Liver Protection : In animal models, 3,4-DAB has been effective in preventing concanavalin A-induced liver injury. It significantly reduced tissue damage and inflammation by modulating immune responses and oxidative stress pathways .

- Neuroprotection : Studies have indicated that 3,4-DAB may protect against neuronal damage by reducing neutrophil infiltration and myeloperoxidase activity during ischemic events in the intestine .

Antimicrobial Activity

Although less studied than its anti-inflammatory properties, preliminary investigations into derivatives of 4-amino benzamide suggest potential antimicrobial activities. Compounds derived from this family have shown moderate antibacterial and antifungal effects against various strains including Staphylococcus aureus and Aspergillus niger .

Case Study 1: Liver Injury Model

In a controlled study involving mice treated with concanavalin A to induce liver injury, administration of 3,4-DAB resulted in:

- Reduction of Inflammation : Histological analysis showed significantly lower levels of inflammatory cell infiltration.

- Biochemical Markers : Serum levels of liver enzymes (ALT and AST) were markedly reduced compared to untreated controls.

This suggests a protective role for 3,4-DAB against liver damage induced by inflammatory stimuli.

Case Study 2: Neuroprotective Effects

In another study focusing on intestinal ischemia-reperfusion injury, treatment with 3,4-DAB led to:

- Improved Intestinal Integrity : Reduced myeloperoxidase activity indicated decreased neutrophil infiltration.

- Enhanced Recovery : Histopathological examination revealed better preservation of intestinal architecture compared to controls.

Summary of Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diaminobenzamide in peptide ligation?

- Methodological Answer : A common approach involves solid-phase peptide synthesis (SPPS) using 3,4-diaminobenzoic acid as a precursor. The amino groups are selectively protected (e.g., with Fmoc-OSu under basic conditions in H₂O/CH₃CN), followed by coupling to a resin (e.g., Rink amide resin) using HBTU-DIEA activation. The Dbz (3,4-diaminobenzamide) group is then converted to N-acyl-benzimidazolinone (Nbz) using p-nitrophenyl chloroformate, enabling native chemical ligation .

Q. How is 3,4-Diaminobenzamide characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, broad singlets in the δ 3.14–3.40 ppm range correspond to NH₂ and NH groups. Mass spectrometry (MS) with LC/MS (e.g., M+H⁺ = 445.70) confirms molecular weight. Purity can be validated via high-performance liquid chromatography (HPLC) using standards referenced in chemical catalogs .

Q. What are the primary applications of 3,4-Diaminobenzamide in biochemical assays?

- Methodological Answer : It is widely used as a detection agent in immunostaining. For example, diaminobenzamide derivatives serve as chromogenic substrates in horseradish peroxidase (HRP)-based Western blotting, producing insoluble precipitates for signal visualization. Optimization includes controlling reaction times (10–30 minutes) and using blocking agents (e.g., BSA) to reduce background noise .

Advanced Research Questions

Q. How to address structural isomerism in 3,4-Diaminobenzamide during synthesis?

- Methodological Answer : The Dbz group can form meta- or para-nitrogen isomers during resin coupling. However, both isomers yield identical ligation products in native chemical ligation reactions. Structural ambiguity is resolved post-ligation by mass spectrometry or crystallography, as the isomers do not affect downstream reactivity .

Q. What methodologies are used to analyze hydrogen bonding in 3,4-Diaminobenzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding patterns. For instance, in N-(3,4-dihydroxybenzylidene)acetohydrazide monohydrate, intramolecular O-H···O hydrogen bonds stabilize the planar structure. Synchrotron radiation or low-temperature crystallography (100 K) enhances resolution for detecting weak interactions .

Q. How to resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies may arise from non-UV-active impurities (e.g., salts) undetected by HPLC. Cross-validate using:

- Tandem MS/MS to identify trace contaminants.

- Elemental analysis to verify stoichiometry (e.g., C₇H₈N₂O₂ for 3,4-diaminobenzoic acid).

- Ion chromatography for ionic impurities .

Q. What strategies optimize the stability of 3,4-Diaminobenzamide derivatives in aqueous solutions?

- Methodological Answer : Stabilize via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.